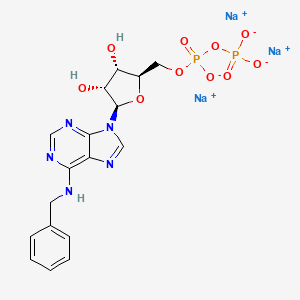

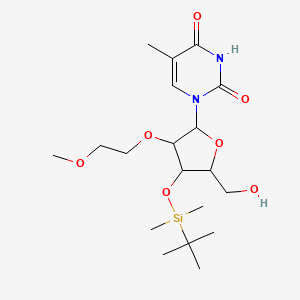

Fmoc-D-Ser(Po(Obzl)Oh)-OH

描述

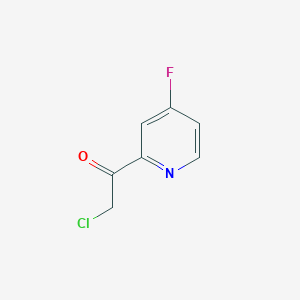

“Fmoc-D-Ser(Po(Obzl)Oh)-OH” appears to be a modified amino acid. The “Fmoc” part refers to the fluorenylmethyloxycarbonyl protecting group, which is commonly used in peptide synthesis to protect the amine group. The “D-Ser” part refers to the D-enantiomer of the amino acid serine. The “Po(Obzl)Oh” part is not a standard notation and might refer to a specific modification of the serine side chain.

Synthesis Analysis

The synthesis of such a compound would likely involve standard techniques in peptide chemistry, such as solid-phase peptide synthesis. The Fmoc group can be added using Fmoc-OSu in the presence of a base, and the side chain modification would depend on the exact nature of the “Po(Obzl)Oh” group.Molecular Structure Analysis

The molecular structure would be based on the structure of serine, with modifications for the Fmoc group and the “Po(Obzl)Oh” group. The exact structure would depend on the nature of these groups.Chemical Reactions Analysis

As a modified amino acid, this compound could potentially participate in peptide bond formation reactions to incorporate it into a larger peptide or protein. The reactivity would largely depend on the nature of the “Po(Obzl)Oh” group.Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the exact structure of the compound, particularly the nature of the “Po(Obzl)Oh” group.科学研究应用

磷酸肽合成

Fmoc-D-Ser(Po(Obzl)Oh)-OH 在磷酸肽的合成中发挥着重要作用,磷酸肽对于生物研究和治疗应用至关重要。例如,White (2001) 讨论了优化偶联方法以引入 Fmoc 保护的磷酸氨基酸(包括 Fmoc-D-Ser(Po(Obzl)Oh)-OH)的单苄基磷酸酯在磷酸肽合成中的应用(White,2001)。Luo 等人 (2006) 展示了 Fmoc-D-Ser(Po(Obzl)Oh)-OH 在手动合成与 c-Fos 蛋白 C 末端相关的磷酸肽中的应用,展示了其在肽研究中的用途(Luo 等人,2006)。

肽研究和分析

在肽研究中,Fmoc-D-Ser(Po(Obzl)Oh)-OH 用于合成各种肽,包括多磷酸化序列。例如,O’Brien-Simpson 等人 (2007) 描述了使用 Fmoc-D-Ser(Po(Obzl)Oh)-OH 作为构建模块,从磷蛋白中合成多磷酸化肽序列(O’Brien-Simpson 等人,2007)。

材料科学和纳米技术

Fmoc-D-Ser(Po(Obzl)Oh)-OH 也在材料科学和纳米技术中具有影响。Kshtriya 等人 (2021) 报告了 Fmoc 氨基酸变体(包括 Fmoc-D-Ser(Po(Obzl)Oh)-OH)在不同条件下的自组装,表明其在设计新型材料和纳米结构方面的潜力(Kshtriya 等人,2021)。

糖肽合成

在糖肽合成中,Fmoc-D-Ser(Po(Obzl)Oh)-OH 用于将糖基化结构引入肽中。例如,Ryan 等人 (2017) 描述了在肽合成中使用相关的 Fmoc-Ser 衍生物进行有效 O-糖基化的应用(Ryan 等人,2017)。

磷酸化研究

Fmoc-D-Ser(Po(Obzl)Oh)-OH 在涉及磷酸化的研究中至关重要,磷酸化是蛋白质中的关键翻译后修饰。Perich (1997) 讨论了使用 Fmoc 保护的磷酸氨基酸(如 Fmoc-D-Ser(Po(Obzl)Oh)-OH)合成 Tyr(P) 含有肽的应用,这对于研究生物系统中的磷酸化至关重要(Perich,1997)。

安全和危害

The safety and hazards would also depend on the exact structure of the compound. Standard safety procedures for handling amino acids and peptides should be followed.

未来方向

Future research could potentially explore the properties and applications of this compound, particularly if the “Po(Obzl)Oh” group confers some unique functionality.

Please note that this is a general analysis based on the limited information available and the exact details could vary depending on the specific nature of the “Po(Obzl)Oh” group. For a more accurate analysis, more information or a more detailed structural formula would be needed. It’s always recommended to consult with a chemical professional or refer to specific literature sources for more detailed and accurate information.

属性

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[hydroxy(phenylmethoxy)phosphoryl]oxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24NO8P/c27-24(28)23(16-34-35(30,31)33-14-17-8-2-1-3-9-17)26-25(29)32-15-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,26,29)(H,27,28)(H,30,31)/t23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBPUWGDUVAAWJY-HSZRJFAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COP(=O)(O)OCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COP(=O)(O)OC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-D-Ser(Po(Obzl)Oh)-OH | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(R)-Ethyl 4-((3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B1437115.png)

![3-Ethyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1437118.png)

![[[(6R,7r)-2-[[(4-methoxyphenyl)methoxy]carbonyl]-8-oxo-7-[(2-thienylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]triphenyl-phosphonium iodide](/img/structure/B1437123.png)

![(3AR,4S,4aS,7aS,8S,8aS)-2,2,6,6-tetramethylhexahydrobenzo[1,2-d:4,5-d']bis([1,3]dioxole)-4,8-diyl dibutyrate](/img/structure/B1437129.png)